Home > Products > Screening Compounds P144889 > KRas G12C inhibitor 2
KRas G12C inhibitor 2 - 2206735-61-5

KRas G12C inhibitor 2

Catalog Number: EVT-3165622
CAS Number: 2206735-61-5
Molecular Formula: C32H37N7O3
Molecular Weight: 567.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

KRas G12C inhibitor 2 is classified as a covalent inhibitor, which means it forms a stable bond with the mutant KRas protein. The development of this compound stems from extensive research into the structural biology of KRas and its activation mechanisms. It is part of a broader class of compounds that includes other inhibitors like sotorasib and adagrasib, which have shown clinical efficacy against KRas G12C mutations in patients with advanced malignancies .

Synthesis Analysis

The synthesis of KRas G12C inhibitor 2 involves several key steps that leverage modern organic chemistry techniques to ensure efficiency and scalability.

  1. Starting Materials: The synthesis typically begins with readily available precursors that can be modified through various chemical reactions.
  2. Key Reactions: The process may include reactions such as:
    • Nucleophilic substitutions to introduce functional groups that enhance binding affinity.
    • Formation of covalent bonds with the cysteine residue at position 12 of the KRas protein, which is critical for its activity.
  3. Purification: After synthesis, compounds are purified using techniques such as high-performance liquid chromatography to ensure high purity suitable for biological testing .

Specific methodologies may vary based on the desired properties and efficacy of the final compound, but the general approach emphasizes simplicity and efficiency .

Molecular Structure Analysis

The molecular structure of KRas G12C inhibitor 2 is characterized by its ability to interact specifically with the mutated form of the KRas protein.

  • Key Features:
    • The compound contains a core structure that allows it to fit into the switch-II pocket of KRas G12C, where it can effectively bind to the cysteine residue.
    • Structural analyses often involve X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate how the compound interacts with its target at an atomic level.

Structural Data

  • Molecular Formula: The exact molecular formula can vary based on specific modifications made during synthesis.
  • Binding Affinity: The inhibitor typically exhibits high binding affinity (in the nanomolar range) for its target, indicating strong interactions that stabilize its binding .
Chemical Reactions Analysis

The chemical reactions involving KRas G12C inhibitor 2 primarily focus on its interaction with the KRas protein:

  1. Covalent Bond Formation: The inhibitor forms a covalent bond with the thiol group of cysteine 12 in KRas G12C, locking it in an inactive state and preventing downstream signaling that promotes tumor growth.
  2. Reaction Specificity: The design ensures specificity for the mutant form over wild-type KRas, minimizing off-target effects and enhancing therapeutic potential .

Technical Parameters

  • Rate Constants: Studies often quantify reaction rates using parameters like konk_{on} (on-rate) and koffk_{off} (off-rate) to describe binding dynamics.
  • Concentration Dependence: Efficacy can depend on concentrations used in therapeutic settings, necessitating careful dosage optimization .
Mechanism of Action

The mechanism of action for KRas G12C inhibitor 2 involves:

  1. Targeting Mutant KRas: By covalently binding to cysteine 12, the inhibitor stabilizes KRas in its inactive GDP-bound form, preventing it from activating downstream signaling pathways that contribute to cancer cell proliferation.
  2. Blocking Signal Transduction: This inhibition disrupts critical signaling cascades such as RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are essential for tumor growth and survival .

Relevant Data

  • Efficacy Studies: Preclinical studies demonstrate significant reductions in tumor growth in models expressing KRas G12C when treated with this inhibitor.
  • Resistance Mechanisms: Research indicates potential resistance mechanisms that may arise from secondary mutations or compensatory signaling pathways .
Physical and Chemical Properties Analysis

KRas G12C inhibitor 2 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents; aqueous solubility can vary based on structural modifications.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; modifications may enhance metabolic stability.
  • Melting Point and Boiling Point: These properties are determined through standard laboratory methods but can vary significantly among different derivatives.

Relevant Data

  • Log P Values: Partition coefficients indicate lipophilicity, influencing absorption and distribution characteristics.
  • pKa Values: Acid dissociation constants provide insight into ionization states under physiological pH .
Applications

KRas G12C inhibitor 2 has several promising applications in scientific research and clinical settings:

Properties

CAS Number

2206735-61-5

Product Name

KRas G12C inhibitor 2

IUPAC Name

2-[(2S)-4-[7-(3-hydroxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile

Molecular Formula

C32H37N7O3

Molecular Weight

567.7 g/mol

InChI

InChI=1S/C32H37N7O3/c1-3-30(41)39-16-15-38(19-23(39)10-12-33)31-27-11-14-37(29-18-25(40)17-22-7-4-5-9-26(22)29)20-28(27)34-32(35-31)42-21-24-8-6-13-36(24)2/h3-5,7,9,17-18,23-24,40H,1,6,8,10-11,13-16,19-21H2,2H3/t23-,24-/m0/s1

InChI Key

YKGVCHZNLOIACZ-ZEQRLZLVSA-N

SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Canonical SMILES

CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C

Isomeric SMILES

CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC(=CC5=CC=CC=C54)O)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.